2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-20(2,28-15-9-7-13(21)8-10-15)18(26)25-14-11-23-19(24-12-14)27-17-6-4-3-5-16(17)22/h3-12H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSPRGCBGDRQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CN=C(N=C1)OC2=CC=CC=C2F)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the pyrimidine ring.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is typically added through a similar nucleophilic substitution reaction, using a fluorophenol and an appropriate leaving group on the pyrimidine ring.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential pharmacological activities, particularly as an antagonist or inverse agonist at specific receptors. Its structural similarities to known biological agents suggest possible interactions with cellular receptors or enzymes involved in metabolic processes. Research indicates that compounds with similar structures can exhibit antifungal activity or modulation of neurotransmitter systems .
Case Studies:
- A study demonstrated that related compounds could influence pathways associated with chronic pain by acting on voltage-gated sodium channels, suggesting potential applications in pain management therapies .
- Another investigation into similar derivatives showed anticonvulsant activities through interaction with benzodiazepine receptors, indicating a potential role in treating seizure disorders .
Agricultural Applications
The compound's structural features may also lend themselves to applications in agricultural science, particularly as a pesticide or herbicide. The chlorophenoxy and fluorophenoxy groups are often associated with herbicidal properties. Research has shown that phenoxy herbicides can inhibit plant growth by interfering with hormonal balance and metabolic pathways.
Case Studies:
- Patents have highlighted the use of similar compounds for their antifungal properties against various phytopathogenic fungi, demonstrating their effectiveness in crop protection strategies .
- Experimental results indicated that derivatives of this compound displayed significant activity against specific fungal strains, outperforming conventional fungicides in some cases .
Comparative Data Table
Mechanism of Action
The mechanism by which 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Halogenation Effects
- The target compound’s 2-fluorophenoxy and 4-chlorophenoxy groups contrast with analogs featuring 3-(trifluoromethyl)phenoxy () or methoxyphenylaminomethyl (). Fluorine and chlorine enhance metabolic stability by resisting oxidative degradation, whereas trifluoromethyl groups improve binding through hydrophobic and electronic effects . The methoxy group in may reduce potency in enzyme inhibition but enhance solubility .
Core Structure Variations
- Pyrimidine vs. However, pyrimidine cores are more tunable for hydrogen bonding with biological targets .
- Azetidine Derivatives (): The azetidine ring’s smaller size and ethynyl spacer may allow better target accessibility for ATF4 inhibition compared to bulkier pyrimidine or adamantane systems .
Functional Group Impact
- Propanamide vs. Sulfonamide : The target’s propanamide chain may offer conformational flexibility, while sulfonamide groups (e.g., JNJ 303) provide stronger hydrogen-bonding capacity and acidity, influencing target selectivity .
- Aminomethyl vs. Phenoxy: The aminomethyl group in supports antimicrobial activity via intermolecular interactions, whereas phenoxy groups in the target compound favor aromatic stacking in enzyme binding .
Biological Activity
2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The compound is characterized by its molecular formula and a molecular weight of approximately 353.81 g/mol. Its structure includes a chlorophenoxy group and a fluorophenoxy-pyrimidine moiety, which are significant for its biological interactions.
Research indicates that this compound may act through multiple pathways, primarily involving inhibition of specific enzymes or receptors associated with disease processes. The presence of the pyrimidine ring is known to enhance the binding affinity to various biological targets, including kinases and phosphodiesterases.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. In animal models, it significantly reduced inflammation markers in induced models of arthritis.
Table 2: Anti-inflammatory Activity
Case Studies
-
Case Study on Breast Cancer :
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells. The results indicated that treatment with concentrations ranging from 5 to 20 µM led to significant apoptosis in cancer cells, mediated through the activation of caspase pathways . -
Animal Model for Inflammation :
In a study investigating the anti-inflammatory effects, mice treated with this compound showed a marked decrease in paw swelling compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which is critical for its therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylpropanamide?
A multi-step synthesis is typically employed, starting with functionalization of the pyrimidine core. Key steps include:
- Step 1 : Coupling of 2-(2-fluorophenoxy)pyrimidin-5-amine with a chlorophenoxy-activated ester (e.g., via nucleophilic acyl substitution).
- Step 2 : Introduction of the methylpropanamide group using a tert-butyloxycarbonyl (Boc)-protected intermediate to prevent side reactions.
- Step 3 : Deprotection and purification via column chromatography or preparative HPLC .
Critical Note : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize hydrolysis of the fluorophenoxy group .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. The fluorophenoxy group exhibits distinct F NMR shifts (~-120 ppm for ortho-fluorine) .
- X-ray Diffraction (XRD) : Resolve crystal packing and intramolecular interactions. For example, weak C–H···O hydrogen bonds stabilize the crystal lattice, as observed in structurally analogous pyrimidine derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]: 429.12; observed: 429.14) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in bioactivity data caused by structural polymorphism?
Polymorphism in pyrimidine derivatives (e.g., varying hydrogen-bonding networks) can alter solubility and receptor binding. Mitigation strategies include:
- Controlled Crystallization : Screen solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.
- Bioactivity Correlation : Compare IC values of each polymorph against target enzymes (e.g., kinase assays). For instance, a 12.8° dihedral angle in the pyrimidine ring may enhance binding to hydrophobic pockets .
- Computational Modeling : Use density functional theory (DFT) to predict dominant polymorph stability under physiological conditions .
Q. What experimental designs are suitable for optimizing catalytic efficiency in large-scale synthesis?
Adopt a split-plot design (adapted from agricultural studies ):
Q. How can researchers identify pharmacological targets for this compound?
- Structure-Activity Relationship (SAR) : Replace the 4-chlorophenoxy group with electron-withdrawing substituents (e.g., nitro) to assess changes in kinase inhibition.
- Molecular Docking : Simulate binding to ATP pockets of tyrosine kinases (e.g., EGFR). The fluorophenoxy group may form halogen bonds with Lys721 .
- In Vitro Screening : Use a kinase profiling panel (e.g., 50 kinases at 1 µM) to identify off-target effects .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS (e.g., hydrolysis of the amide bond under basic conditions) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~220°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
